molecular formula C19H33N5O10 B017845 N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester CAS No. 107910-44-1

N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester

Cat. No. B017845
M. Wt: 491.5 g/mol
InChI Key: XHVUPHDJHYAXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester, commonly known as Ac-SDKP, is a small peptide molecule that has attracted attention in scientific research due to its potential therapeutic properties. Ac-SDKP is a naturally occurring peptide that is generated in the body by the enzymatic degradation of thymosin beta-4. It has been found to have various biological and physiological effects, including anti-inflammatory, anti-fibrotic, and anti-proliferative properties.

Mechanism Of Action

The exact mechanism of action of Ac-SDKP is not fully understood, but it is thought to act through the inhibition of the renin-angiotensin system (RAS). Ac-SDKP has been found to inhibit the production of angiotensin II, a potent vasoconstrictor that plays a key role in the regulation of blood pressure and fluid balance. By inhibiting the RAS, Ac-SDKP may help to reduce inflammation and fibrosis, as well as inhibit cancer cell proliferation.

Biochemical And Physiological Effects

Ac-SDKP has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Ac-SDKP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
2. Anti-fibrotic effects: Ac-SDKP has been found to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin, in animal models of fibrosis.
3. Anti-proliferative effects: Ac-SDKP has been found to inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

Ac-SDKP has several advantages and limitations for lab experiments. One advantage is that it is a small peptide molecule that can be easily synthesized using solid-phase peptide synthesis. Another advantage is that it has been found to have various biological and physiological effects, making it a potential candidate for the development of new therapies. However, one limitation is that the exact mechanism of action of Ac-SDKP is not fully understood, which may make it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on Ac-SDKP. One direction is to investigate its potential as a therapy for various inflammatory and fibrotic diseases, such as arthritis, colitis, and liver fibrosis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Ac-SDKP and its effects on various cellular pathways.

Synthesis Methods

Ac-SDKP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of Ac-SDKP.

Scientific Research Applications

Ac-SDKP has been the subject of numerous studies investigating its potential therapeutic properties. It has been found to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and lung injury. Ac-SDKP has also been shown to have anti-fibrotic effects in animal models of fibrosis, including liver fibrosis and renal fibrosis. In addition, Ac-SDKP has been found to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.

properties

CAS RN

107910-44-1

Product Name

N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester

Molecular Formula

C19H33N5O10

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate

InChI

InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32)

InChI Key

XHVUPHDJHYAXBN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O

synonyms

ADGGAGM
N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.